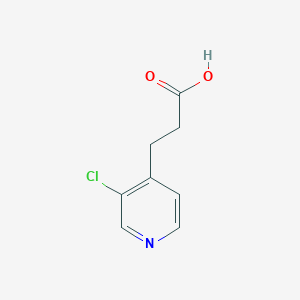

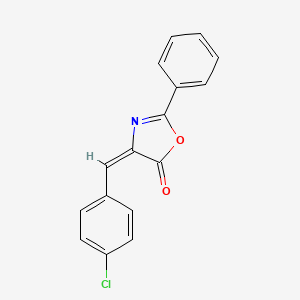

![molecular formula C15H15N3O3 B2499257 N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide CAS No. 860648-88-0](/img/structure/B2499257.png)

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxy-3-methoxy-5-methylphenyl)methyleneisonicotinohydrazide (N-HMMINH) is a phenolic compound that has been studied for a variety of applications in scientific research. It is a derivative of isonicotinohydrazide, a derivative of isonicotinic acid, and has been found to have a variety of biochemical and physiological effects. N-HMMINH has been used in laboratory experiments to study the effects of oxidative stress, inflammation, and cancer. It has also been used to investigate the mechanism of action of drugs and to develop new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide (HIH) demonstrates corrosion inhibition characteristics on mild steel in acidic environments. Investigations using weight loss, potentiodynamic polarization, and impedance techniques show increased inhibition efficiency with higher inhibitor concentration but reduced efficiency at elevated temperatures. The adsorption obeys Langmuir’s adsorption isotherm, indicating its potential in industrial applications for corrosion protection (Shanbhag et al., 2008).

Complexation Study with Samarium

Research on the complexation of samarium with organic ligands, including this compound, highlights its significance in the development of new pharmacological agents. The ligands show moderate to significant biological activity against bacteria and fungi, underscoring their potential in medical and biological applications (Omar (Al-Ahdal) et al., 2020).

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical properties, making it a candidate for optical device applications such as optical limiters and switches. Studies using single beam z-scan techniques reveal the potential of this compound in advanced optical technologies (Naseema et al., 2010).

Inhibition of Alkaline Phosphatase and Ecto-5′-nucleotidase

This compound shows inhibitory activity against enzymes implicated in various diseases, including cancers and vascular calcifications. This highlights its potential in pharmaceutical research for developing new therapeutic agents (Channar et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N’-[(1E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a decrease in the production of fatty acids, which are essential components of the cell membrane and also serve as energy storage molecules.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a density of1.23±0.1 g/cm3 . The compound’s bioavailability, distribution, metabolism, and excretion are areas of ongoing research.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme could lead to a disruption in the fatty acid biosynthesis pathway . This could potentially result in a decrease in the production of fatty acids, affecting the integrity of the cell membrane and energy storage in the organism.

Eigenschaften

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOVWYVJAYNSBM-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

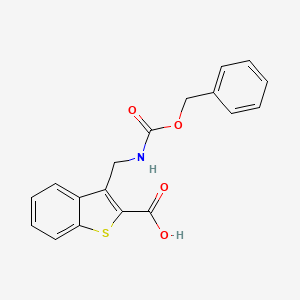

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)

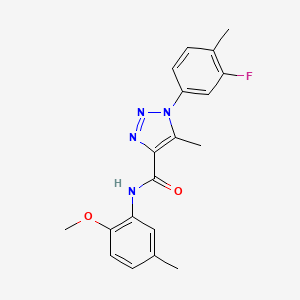

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)

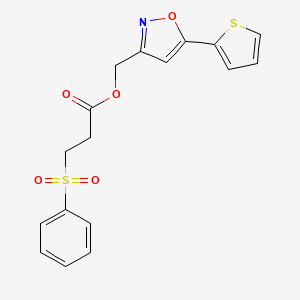

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)